5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite is a chemically modified nucleoside analog, specifically a purine nucleoside derivative. Its molecular formula is C46H63N4O9PSi, and it has a molecular weight of approximately 875.07 g/mol. This compound is characterized by the presence of a 5'-dimethoxytrityl (DMT) group, a 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group, and an N1-methyl substitution on the pseudouridine structure. The compound is primarily utilized in the synthesis of oligonucleotides and has applications in various biological and pharmaceutical research contexts .
The chemical reactivity of 5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite involves several key reactions typical of phosphoramidite chemistry:
These reactions enable the formation of complex nucleic acid structures necessary for various applications in molecular biology .
5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite exhibits significant biological activity as a purine nucleoside analog. It has been shown to enhance the stability and efficacy of small interfering RNA (siRNA) when incorporated into their structures. This modification helps improve resistance to enzymatic degradation, thereby increasing the potential for therapeutic applications in gene silencing and RNA interference technologies .
The synthesis of 5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite typically involves several steps:
These methods highlight the importance of protecting groups and selective reactions in synthesizing modified nucleosides .
The primary applications of 5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite include:
These applications underscore its significance in advancing genetic research and therapeutic strategies .
Interaction studies involving 5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite focus on its binding affinity and stability when incorporated into RNA structures. Research indicates that this modified nucleoside can improve interactions with target mRNA, enhancing the effectiveness of designed siRNAs in silencing specific genes. Additionally, studies have shown that its incorporation can lead to increased resistance against nucleases, further highlighting its utility in therapeutic contexts .
Several compounds share structural similarities with 5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite. These include:
Compound Name | Key Features | Unique Aspects |
---|---|---|
5-Methyluridine | Methylated uridine derivative | Lacks additional protective groups |
Pseudouridine | Naturally occurring nucleoside | No modifications for enhanced stability |
2'-O-Methyluridine | Contains a 2'-O-methyl group | Enhances RNA stability but less effective than pseudouridine derivatives |
5'-DMT-N1-Methyl-Pseudouridine | Similar DMT protection but without 2'-O-TBDMS | Less stable than the TBDMS derivative |
These comparisons illustrate that while many similar compounds exist, the unique combination of protective groups and modifications in 5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite provides distinct advantages in terms of stability and functionality for specific applications in oligonucleotide synthesis and RNA-based therapies .